Glu-6-shogaol-Phe

Catalog No.
S14400968
CAS No.
M.F
C34H47N3O9S
M. Wt
673.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glu-6-shogaol-Phe

Product Name

Glu-6-shogaol-Phe

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C34H47N3O9S

Molecular Weight

673.8 g/mol

InChI

InChI=1S/C34H47N3O9S/c1-3-4-6-11-25(20-24(38)14-12-23-13-16-29(39)30(19-23)46-2)47-21-28(36-31(40)17-15-26(35)33(42)43)32(41)37-27(34(44)45)18-22-9-7-5-8-10-22/h5,7-10,13,16,19,25-28,39H,3-4,6,11-12,14-15,17-18,20-21,35H2,1-2H3,(H,36,40)(H,37,41)(H,42,43)(H,44,45)/t25?,26-,27-,28-/m0/s1

InChI Key

XFTPJIMCKUZJDI-CXHZJFFNSA-N

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Glu-6-shogaol-Phe is a bioactive compound derived from ginger (Zingiber officinale), specifically a conjugate of 6-shogaol and phenylalanine. 6-shogaol is notable for its potent anti-inflammatory, antioxidant, and anticancer properties, while phenylalanine is an essential amino acid critical for protein synthesis and neurotransmitter production. The combination of these two components in Glu-6-shogaol-Phe enhances its biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

  • Oxidation: This compound can be oxidized to form various products, which may exhibit different biological activities.
  • Reduction: Reduction reactions can modify its functional groups, potentially altering its efficacy.
  • Substitution: It can undergo substitution reactions where functional groups are replaced by others, affecting its chemical properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are typically controlled for temperature and pH to achieve desired outcomes.

Glu-6-shogaol-Phe exhibits significant biological activities:

  • Anticancer Properties: It has been shown to induce apoptosis in cancer cells by regulating various signaling pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ) pathways .
  • Oxidative Stress Induction: The compound can induce oxidative stress within cancer cells, leading to cell death through mechanisms involving reactive oxygen species (ROS) production .
  • Cellular Metabolism Modulation: Glu-6-shogaol-Phe affects glucose uptake and activates signaling pathways related to cell survival and metabolism, such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway .

The synthesis of Glu-6-shogaol-Phe primarily involves the conjugation of 6-shogaol with phenylalanine. Several methods are employed:

  • Acidic Catalysis: Traditional methods utilize acidic catalysts like hydrochloric acid or p-toluenesulfonic acid to facilitate the reaction between 6-shogaol and phenylalanine.
  • Environmentally Friendly Techniques: Recent advancements include vapor processing, microwave-assisted synthesis, and ultrasound-assisted catalytic processes that enhance yield while minimizing environmental impact. For instance, ultrasound-assisted methods can achieve yields exceeding 97% .

Glu-6-shogaol-Phe has diverse applications across various fields:

  • Pharmaceutical Development: It is investigated for its potential as an anticancer agent and may contribute to the development of novel therapeutic strategies.
  • Nutraceuticals: Due to its health benefits, it is explored for incorporation into dietary supplements aimed at enhancing wellness.
  • Research Tool: As a model compound, it aids in studying reaction mechanisms and biological pathways related to cancer and inflammation .

Research on Glu-6-shogaol-Phe includes studies on its interactions with cellular components:

  • Protein Binding: Investigations into how Glu-6-shogaol-Phe interacts with proteins involved in cell signaling have revealed insights into its mechanism of action.
  • Metabolic Pathways: Studies indicate that this compound undergoes extensive metabolism within biological systems, leading to various metabolites that retain bioactivity .

Glu-6-shogaol-Phe shares structural similarities with several other compounds derived from ginger. Here are some notable comparisons:

CompoundDescriptionUnique Features
6-GingerolA precursor to 6-shogaol with similar but less potent activities.Contains a β-hydroxy ketone structure.
6-DehydrogingerduoneAnother ginger-derived compound with distinct biological effects.Exhibits different mechanisms of action compared to shogaols.
8-ShogaolA related shogaol compound known for its anti-inflammatory properties.Differentiates itself by structural variations affecting potency.

Glu-6-shogaol-Phe stands out due to its specific combination of 6-shogaol and phenylalanine, which enhances its potency and efficacy compared to these similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

673.30330126 g/mol

Monoisotopic Mass

673.30330126 g/mol

Heavy Atom Count

47

Dates

Modify: 2024-08-10

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